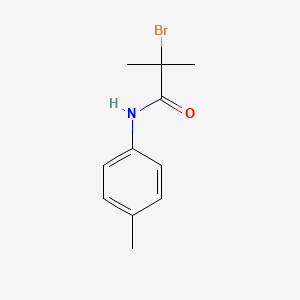

2-bromo-2-methyl-N-(4-methylphenyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-2-methyl-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-8-4-6-9(7-5-8)13-10(14)11(2,3)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACCVMTWPGYZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide typically involves the bromination of 2-methyl-N-(4-methylphenyl)propanamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-methyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new amide derivatives.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidative conditions can convert the methyl groups to carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like ethanol or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Formation of new amide derivatives with different functional groups.

Reduction: Formation of the corresponding amine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide is C11H14BrNO, with a molecular weight of approximately 242.14 g/mol. Its structure includes:

- A bromine atom at the 2-position

- A methyl group on the propanamide backbone

- A 4-methylphenyl group

These features contribute to its reactivity and potential biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can participate in nucleophilic substitution reactions, making it a valuable building block for creating various derivatives.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex molecules. |

| Nucleophilic Substitution | The bromine atom acts as a leaving group in reactions. |

Medicinal Chemistry

The compound is investigated for its potential as a precursor in the development of pharmaceutical compounds. Its unique structure may exhibit biological activity that can be harnessed for therapeutic purposes.

| Research Focus | Findings |

|---|---|

| Antimicrobial Activity | Studies indicate potential efficacy against certain pathogens. |

| Cytotoxicity | Variations in structure impact cytotoxic effects on cancer cells. |

Material Science

In material science, this compound is utilized to create functionalized materials and polymers. Its reactivity allows for modifications that enhance material properties.

| Material Type | Application |

|---|---|

| Functionalized Polymers | Used to modify polymer properties for specific applications. |

Case Studies and Research Findings

Recent studies have focused on understanding the structure-activity relationships (SAR) of related compounds to optimize their efficacy:

- Study on Antimicrobial Activity : Modifications to the phenyl ring significantly influenced the antimicrobial properties of derivatives derived from this compound.

- Cytotoxicity Assessment : Research demonstrated that changes to the amide structure affected cytotoxicity levels against different cancer cell lines, highlighting the importance of structural variations.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the amide functional group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

2-Bromo-N-[(4-fluorophenyl)methyl]propanamide (CAS 1119451-51-2)

- Molecular Formula: C₁₀H₁₁BrFNO

2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

- Molecular Formula: C₁₄H₁₄BrNO₃

- Key Differences: Incorporates a coumarin ring system, enabling fluorescence and bioactivity (e.g., non-peptidic HIV protease inhibition). Crystal structure shows N–H···O hydrogen bonds forming [010] chains, with a higher molecular weight (324.17 g/mol) and distinct packing behavior .

N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)

Propanamide, 2-bromo-2-methyl-N-[(4-methylphenyl)sulfonyl]-N-2-propynyl (CAS 154139-29-4)

- Molecular Formula: C₁₄H₁₆BrNO₃S

- Key Differences :

Comparative Data Table

Reactivity and Performance Comparison

- Bromine vs. Chlorine : Bromine’s superior leaving-group ability in ATRP initiation (e.g., kATRP for Br ≈ 10<sup>–6</sup>–10<sup>–7</sup> L/mol·s vs. Cl ≈ 10<sup>–8</sup> L/mol·s) makes bromopropanamides more efficient .

- Aromatic Substituents: Methylphenyl: Enhances thermal stability and hydrophobic interactions in polymer brushes . Fluorophenyl: Introduces electronegativity but may reduce solubility in non-polar media . Coumarin: Adds photophysical properties for bioimaging applications .

Crystallographic and Stability Insights

- The target compound’s structural analogues (e.g., coumarin derivatives) exhibit planar aromatic systems with intermolecular hydrogen bonding (N–H···O), critical for crystal stability .

- In contrast, nitro-substituted derivatives (e.g., 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide) show distorted geometries due to electron-withdrawing effects, reducing hydrogen-bonding efficiency .

Biological Activity

2-Bromo-2-methyl-N-(4-methylphenyl)propanamide, also known by its chemical identifier CAS No. 2322-49-8, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The structure includes a bromine atom, a methyl group, and an amide functional group attached to a phenyl ring. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of amide compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate promising antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the compound may possess considerable antibacterial and antifungal activity, making it a candidate for further pharmacological exploration .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interaction with bacterial cell membranes or inhibition of essential enzymes involved in cell wall synthesis or metabolic pathways . The presence of the bromine atom may enhance lipophilicity, facilitating better membrane penetration.

Case Studies

-

Study on Antimicrobial Properties :

A study conducted on various amide derivatives indicated that the introduction of halogen substituents significantly increased antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy . -

Pharmacokinetic Profiling :

Another research effort focused on the pharmacokinetic properties of related compounds, suggesting that modifications in the side chains could lead to improved bioavailability and reduced toxicity profiles in vivo .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-bromo-2-methyl-N-(4-methylphenyl)propanamide?

- Answer : The compound is typically synthesized via bromination of the parent amide (e.g., N-(4-methylphenyl)-2-methylpropanamide) using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. The reaction is conducted in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C) to ensure regioselectivity at the α-carbon . For example:

- Reaction Conditions :

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | CH₂Cl₂ | 0°C | 75–85% |

| Br₂ | CHCl₃ | 25°C | 60–70% |

| Optimization may require adjusting stoichiometry or using radical initiators (e.g., AIBN) for NBS-mediated bromination . |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C2, methyl groups, and aromatic protons) .

- X-ray Diffraction : Single-crystal X-ray studies (e.g., monoclinic C2/c space group) reveal bond lengths (C–Br: ~1.93 Å) and angles, validating stereochemistry .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Answer : X-ray data show that N–H⋯O hydrogen bonds form inversion dimers (R₂²(8) motifs), creating sheets along the (100) plane . These interactions stabilize the solid-state structure but may reduce solubility in polar solvents. Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict dissolution behavior .

Q. What strategies address contradictions in reported synthetic yields across studies?

- Answer : Use statistical experimental design (e.g., factorial design or response surface methodology) to isolate critical variables (e.g., solvent polarity, temperature). For instance:

- Factorial Design Example :

Q. How can computational methods guide reaction design for derivatives of this compound?

- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in bromination. For example, Fukui indices identify electrophilic sites, while molecular docking screens bioactivity (e.g., kinase inhibition) for medicinal applications. Tools like Gaussian or ORCA are paired with cheminformatics libraries (RDKit) to generate structure-activity relationships .

Q. What mechanistic insights explain selectivity in bromination reactions for related propanamide derivatives?

- Answer : Bromination at the α-carbon proceeds via a radical mechanism with NBS, where the tert-butyl group sterically directs bromine to the less hindered position. Polar solvents stabilize the transition state, while electron-withdrawing substituents (e.g., nitro groups) alter reactivity via resonance effects . Kinetic studies (e.g., UV-Vis monitoring) validate proposed mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.